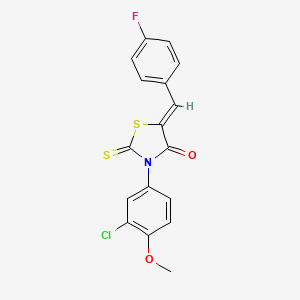

![molecular formula C20H21N3OS2 B4628627 N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)

N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide

Übersicht

Beschreibung

The compound belongs to a class of chemicals that have been explored for various synthetic pathways and applications, including potential biological activities. While specific details on this compound are limited, similar compounds have been studied for their molecular structure, synthesis methods, and properties, providing insights into their potential functionalities and applications in different fields.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves complex reactions, including condensation and cyclization processes. For instance, the synthesis of similar compounds has been described through approaches that allow for the incorporation of benzothiazole units into larger molecules, showcasing the versatility of these compounds in synthetic chemistry (Chan, C., Ma, J. C., & Mak, T., 1977).

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the molecular structure of benzothiazole derivatives, highlighting their complex geometries and bonding patterns. These studies reveal the spatial arrangement of atoms within the molecules and their electronic structures, which are crucial for understanding the chemical behavior of these compounds (Chan, C., Ma, J. C., & Mak, T., 1977).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further chemical modifications. These reactions include isomerization, where the compounds undergo structural rearrangements under certain conditions, leading to new compounds with potentially different properties and activities (Argilagos, D. M., et al., 1997).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies offer insights into the crystalline forms of these compounds, which can affect their physical behavior and interactions with other substances (Chan, C., Ma, J. C., & Mak, T., 1977).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzothiazole derivatives are determined by their molecular structure and functional groups. These compounds exhibit a range of behaviors in chemical reactions, such as electrophilic and nucleophilic attacks, which can be exploited in synthetic chemistry for the development of new materials and molecules (Chan, C., Ma, J. C., & Mak, T., 1977).

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Benzothiazoles, including derivatives similar to the compound , have shown potent and selective antitumor activity against various cancer cell lines, such as breast, ovarian, colon, and renal cells. These compounds' mechanism of action is believed to be novel and may involve metabolism playing a central role in their mode of action. In vitro studies have confirmed N-acetylation and oxidation as the main metabolic transformations of benzothiazole compounds, indicating their potential for antitumor applications (Chua et al., 1999).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies show that such compounds can offer extra stability and higher inhibition efficiencies against steel corrosion, indicating their potential application in protecting materials from corrosive environments (Hu et al., 2016).

Anticancer Agents

The synthesis and evaluation of benzothiazole acylhydrazones have revealed their significant anticancer activity. These compounds, through various substitutions at specific positions on the benzothiazole scaffold, have shown potential as anticancer agents, highlighting the versatility of benzothiazole derivatives in medicinal chemistry and their role in developing new therapeutic agents (Osmaniye et al., 2018).

Fluorescent and Colorimetric pH Probe

Benzothiazole compounds have been utilized in creating highly water-soluble fluorescent and colorimetric pH probes. These probes can monitor acidic and alkaline solutions, turning reversibly in color/fluorescence at a neutral pH value, indicating their application in biochemical research and intracellular pH imaging (Diana et al., 2020).

Eigenschaften

IUPAC Name |

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c1-12-9-10-13(17-21-14-7-5-6-8-16(14)26-17)11-15(12)22-19(25)23-18(24)20(2,3)4/h5-11H,1-4H3,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXLOQNWAPSZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2,2-dimethylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4628548.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide](/img/structure/B4628549.png)

![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4628550.png)

![N-cyclooctyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4628566.png)

![2-(2-chlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4628571.png)

![1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide](/img/structure/B4628577.png)

![ethyl 4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628588.png)

![methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4628596.png)

![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628604.png)

![2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate](/img/structure/B4628612.png)

![2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4628615.png)

![ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4628625.png)